molecular formula C20H23Cl3O2 B14715659 Phenol, 4,4'-(2,2,2-trichloroethylidene)bis(2-isopropyl- CAS No. 21282-44-0

Phenol, 4,4'-(2,2,2-trichloroethylidene)bis(2-isopropyl-

Cat. No.: B14715659
CAS No.: 21282-44-0
M. Wt: 401.7 g/mol
InChI Key: DSNFTANGKSCNGU-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) is a synthetic organic compound characterized by the presence of phenolic groups and a trichloroethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) typically involves the reaction of phenol with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The trichloroethylidene bridge can be reduced to form different derivatives.

    Substitution: The phenolic hydrogen atoms can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) involves its interaction with specific molecular targets and pathways. The phenolic groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethylidene bridge may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,4’-(1-methylethylidene)bis-: This compound has a similar structure but with a methylethylidene bridge instead of a trichloroethylidene bridge.

    Phenol, 4,4’-(2,2,2-trichloroethylidene)bis[3-methyl-: This compound has an additional methyl group on the phenolic rings.

Uniqueness

Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) is unique due to the presence of the trichloroethylidene bridge, which imparts distinct chemical properties and reactivity

Properties

CAS No.

21282-44-0

Molecular Formula

C20H23Cl3O2

Molecular Weight

401.7 g/mol

IUPAC Name

2-propan-2-yl-4-[2,2,2-trichloro-1-(4-hydroxy-3-propan-2-ylphenyl)ethyl]phenol

InChI

InChI=1S/C20H23Cl3O2/c1-11(2)15-9-13(5-7-17(15)24)19(20(21,22)23)14-6-8-18(25)16(10-14)12(3)4/h5-12,19,24-25H,1-4H3

InChI Key

DSNFTANGKSCNGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C(C)C)C(Cl)(Cl)Cl)O

Origin of Product

United States

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